DC-BPi-11 (hydrochloride)
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Overview
Description
DC-BPi-11 (hydrochloride) is a potent inhibitor of the bromodomain PHD finger transcription factor (BPTF). It has an IC50 value of 698 nM and demonstrates significant anti-proliferative effects on leukemia cells . This compound is primarily used for research purposes and is not intended for human consumption.
Preparation Methods
The synthetic routes and reaction conditions for DC-BPi-11 (hydrochloride) are not extensively detailed in the available literature. . Industrial production methods are not specified, indicating that the compound is likely produced in small quantities for laboratory use rather than large-scale industrial production.
Chemical Reactions Analysis
DC-BPi-11 (hydrochloride) primarily functions as an inhibitor of BPTF. The compound undergoes various chemical reactions, including:
Inhibition of BPTF: At concentrations ranging from 0.1 nM to 1 μM over 24 hours, DC-BPi-11 (hydrochloride) inhibits BPTF in human leukemia MV-4-11 cells with an EC50 value of 120 nM.
Anti-proliferative Effects: The compound significantly suppresses the proliferation of leukemia cells at concentrations from 0.01 μM to 100 μM (IC50 = 0.89 μM) and reduces the expression of downstream oncogenes.
Scientific Research Applications
DC-BPi-11 (hydrochloride) has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
DC-BPi-11 (hydrochloride) exerts its effects by inhibiting the bromodomain PHD finger transcription factor (BPTF). The compound binds to BPTF with an IC50 value of 698 nM, thereby preventing the interaction between BPTF and acetylated histones. This disruption of chromatin remodeling leads to the inhibition of cell growth in susceptible tumors . Additionally, DC-BPi-11 (hydrochloride) decreases the expression of downstream oncogenes and reduces c-Myc protein levels in a dose-dependent manner .
Comparison with Similar Compounds
DC-BPi-11 (hydrochloride) is unique in its specific inhibition of BPTF. Similar compounds include:
XD14: An inhibitor of BET bromodomain with varying Kd values for different BRD proteins.
BET BD2-IN-1: A potent, selective inhibitor of BET BD2 with an IC50 value of 1.6 nM.
IACS-9571: A selective and potent inhibitor of TRIM24 and BRPF1.
ICG001: An antagonist of Wnt/β-catenin/TCF-mediated transcription.
These compounds, while similar in their inhibition of bromodomain-containing proteins, differ in their specific targets and IC50 values, highlighting the uniqueness of DC-BPi-11 (hydrochloride) in its selective inhibition of BPTF.
Properties
Molecular Formula |
C20H24ClN5O2S |
---|---|
Molecular Weight |
434.0 g/mol |
IUPAC Name |
N,N-dimethyl-3-[5-(2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)indol-1-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H23N5O2S.ClH/c1-24(2)10-4-11-25-12-8-14-13-15(5-6-17(14)25)18-16-7-9-21-19(16)23-20(22-18)28(3,26)27;/h5-9,12-13H,4,10-11H2,1-3H3,(H,21,22,23);1H |
InChI Key |
PJUVQDSPLCHMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C=CC2=C1C=CC(=C2)C3=C4C=CNC4=NC(=N3)S(=O)(=O)C.Cl |
Origin of Product |
United States |
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